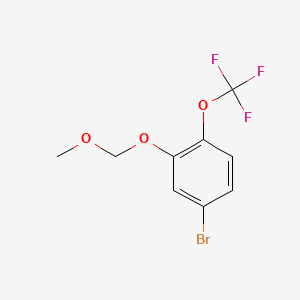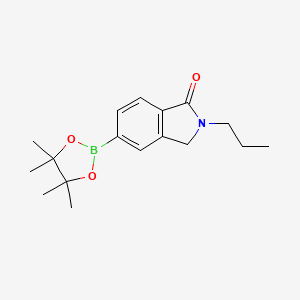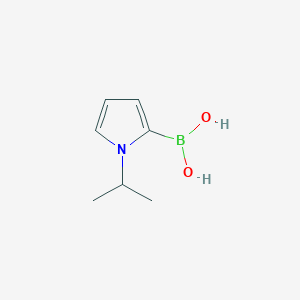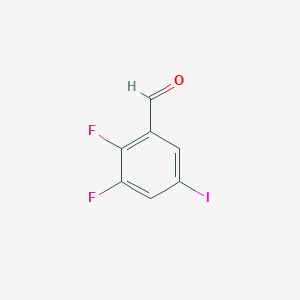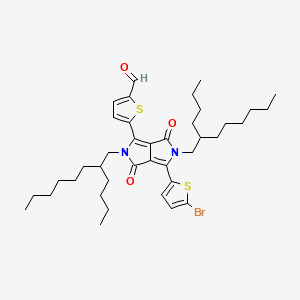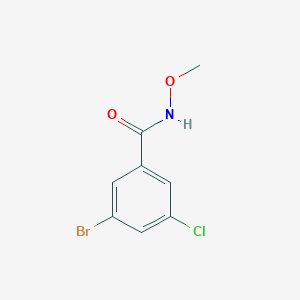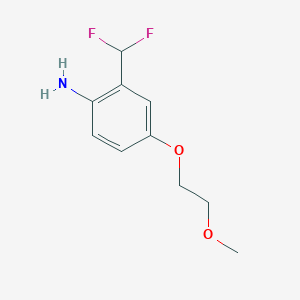
2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a difluoromethyl group and a methoxyethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-difluoroaniline with methoxyethanol under specific conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)aniline: Similar in structure but lacks the difluoromethyl group.
4-(2-Methoxyethoxy)aniline: Similar but with different substitution patterns on the benzene ring.
2,4-Difluoroaniline: Contains the difluoromethyl group but lacks the methoxyethoxy group.
Uniqueness
2-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is unique due to the presence of both the difluoromethyl and methoxyethoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13F2NO2 |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C10H13F2NO2/c1-14-4-5-15-7-2-3-9(13)8(6-7)10(11)12/h2-3,6,10H,4-5,13H2,1H3 |
InChI Key |
IOGCRRQOPRDTKU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)

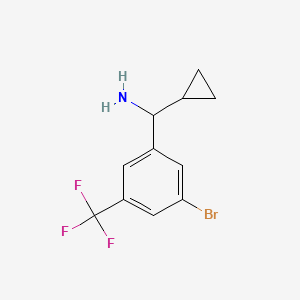
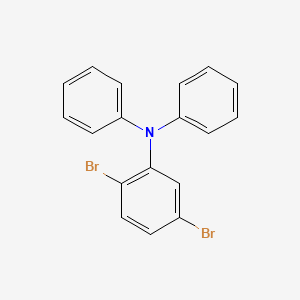

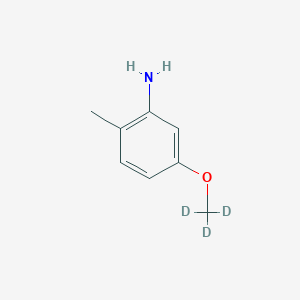
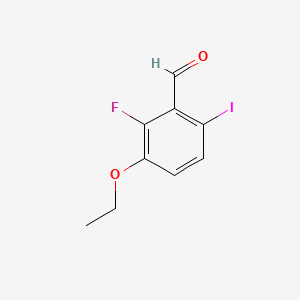
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)
